4-(3,5-Difluorophenyl)butan-2-one
CAS No.: 1344343-18-5
Cat. No.: VC2942767
Molecular Formula: C10H10F2O
Molecular Weight: 184.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344343-18-5 |
|---|---|
| Molecular Formula | C10H10F2O |
| Molecular Weight | 184.18 g/mol |
| IUPAC Name | 4-(3,5-difluorophenyl)butan-2-one |
| Standard InChI | InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-6H,2-3H2,1H3 |
| Standard InChI Key | OKZUJQKUKGIIRP-UHFFFAOYSA-N |
| SMILES | CC(=O)CCC1=CC(=CC(=C1)F)F |
| Canonical SMILES | CC(=O)CCC1=CC(=CC(=C1)F)F |
Introduction
4-(3,5-Difluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10F2O. It features a butan-2-one backbone attached to a 3,5-difluorophenyl group. This compound is notable for its unique structural attributes, including the presence of fluorine atoms, which significantly influence its chemical reactivity and potential biological activity.
Synthesis Methods
The synthesis of 4-(3,5-Difluorophenyl)butan-2-one typically involves multi-step organic reactions. Common methods include the Friedel-Crafts acylation of 3,5-difluorobenzene with butan-2-one derivatives or the use of palladium-catalyzed cross-coupling reactions. These methods allow for the formation of the desired carbon-carbon bond between the phenyl ring and the butan-2-one moiety.
Biological Activity and Applications
While specific biological activity data for 4-(3,5-Difluorophenyl)butan-2-one is limited, compounds with similar structures often exhibit potential in medicinal chemistry. The presence of fluorine atoms can enhance the compound's ability to interact with biological targets, such as enzymes or receptors, potentially leading to therapeutic applications. Further research is needed to fully explore its biological properties and potential uses.
Comparison with Similar Compounds
Comparing 4-(3,5-Difluorophenyl)butan-2-one with other compounds can provide insights into its unique features and potential applications.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(3,4-Difluorophenyl)butan-2-one | Similar structure but with a different fluorine substitution pattern | Different reactivity and potential biological activity |
| 3-(3,5-Difluorophenyl)butan-2-ol | Alcohol instead of ketone functional group | Affects physical and chemical properties |
| 4-((2,5-Difluorophenyl)thio)butan-2-one | Thioether instead of ketone functional group | Exhibits antimicrobial and anti-inflammatory properties |
Future Research Directions
Future studies on 4-(3,5-Difluorophenyl)butan-2-one should focus on its detailed biological activity, including in vitro and in vivo assays to assess its potential therapeutic applications. Additionally, exploring its reactivity and synthesis pathways could lead to the development of new derivatives with enhanced properties.
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